Home > Products > Screening Compounds P95109 > 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine - 1865100-71-5

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

Catalog Number: EVT-1765795
CAS Number: 1865100-71-5
Molecular Formula: C8H15F3N2
Molecular Weight: 196.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

Compound Description: (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a bioactive molecule known for a wide range of pharmacological properties. [] It is a phenylboronic acid derivative featuring a pyrrolidine substituent and a trifluoromethyl group on the phenyl ring. []

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: PF-04455242 is a high-affinity κ-opioid receptor (KOR) antagonist. [] It displays high selectivity for KOR over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. [] PF-04455242 has shown antidepressant-like effects, stress-reducing potential, and therapeutic promise in treating cocaine-seeking behavior. []

1-Cyclohexyl-1-phenyl-3-pyrrolidin-1-yl-propan-1-ol hydrochloride (Procyclidine)

Compound Description: Procyclidine is an anticholinergic drug used to treat the symptoms of Parkinson's disease. [] The research explored using Procyclidine in conjunction with fullerene and its halogenated derivatives for potential applications in drug delivery systems. []

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is a multi-targeted Src family kinase inhibitor with demonstrated anticancer activity. [] Its primary metabolite, the N-oxide TG100855, also exhibits potent kinase inhibition. [, ] Studies reveal that TG100435 undergoes cyclic conversion to TG100855 via flavin-containing monooxygenases (FMO) and cytochrome P450 reductase. []

(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin)

Compound Description: Sitagliptin is a potent and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor used for treating type 2 diabetes. [] It exhibits excellent selectivity over other proline-selective peptidases, favorable oral bioavailability, and demonstrable in vivo efficacy. []

Relevance: While both Sitagliptin and 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine contain a trifluoromethyl group, they belong to distinct chemical classes and have different mechanisms of action. [] Sitagliptin focuses on inhibiting DPP-IV, an enzyme involved in glucose regulation, while the biological target of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is not specified in the provided context.

N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-propan-1-amine (Fluoxetine)

Compound Description: Fluoxetine is an antidepressant drug belonging to the selective serotonin reuptake inhibitor (SSRI) class. [] It is prescribed for treating various mental health conditions, including major depressive disorder, obsessive-compulsive disorder, and panic disorder. []

Overview

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential applications in drug development. Its molecular formula is C8H12F3NC_8H_{12}F_3N, and it possesses a trifluoromethyl group, which enhances its biological activity and solubility characteristics. This compound is classified as a pyrrolidine derivative, which are known for their presence in various bioactive molecules.

Synthesis Analysis

Methods

The synthesis of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine can be achieved through several methods, including microwave-assisted synthesis, which has gained popularity for its efficiency and ability to improve yields. The general approach involves the reaction of pyrrolidine derivatives with appropriate electrophiles under controlled conditions.

Technical Details

One efficient method involves the use of microwave irradiation to facilitate the reaction between a trifluoromethyl-substituted pyrrolidine and an amine. For instance, a typical reaction setup may include:

  1. Reagents: Trifluoromethylpyrrolidine, propan-1-amine, and a solvent such as acetonitrile.
  2. Conditions: Heating under microwave irradiation at temperatures around 170 °C for approximately 25 minutes.
  3. Purification: The product can be purified using techniques like flash chromatography.

This method not only reduces reaction times but also enhances product purity compared to traditional heating methods .

Molecular Structure Analysis

Structure

The molecular structure of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine features a pyrrolidine ring substituted with a trifluoromethyl group at one position and a propan-1-amine chain at another. The trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties.

Data

The key structural data includes:

  • Molecular Weight: 201.24 g/mol
  • InChI Key: YNQYVDQNQLRWEK-UHFFFAOYSA-N
  • Canonical SMILES: CC(CN)N1CC(C(F)(F)F)CC1

These structural characteristics contribute to its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the trifluoromethyl group often enhances the electrophilicity of adjacent carbon atoms, making them more reactive.

Technical Details

For example, the compound can undergo:

  1. Nucleophilic Substitution: Reaction with alkyl halides to form more complex amines.
  2. Coupling Reactions: Involving palladium-catalyzed cross-coupling with aryl halides to synthesize aryl-substituted derivatives.

These reactions are crucial for developing new pharmaceuticals that target specific biological pathways .

Mechanism of Action

Process

The mechanism of action for 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine primarily involves its interaction with neurotransmitter systems or other biological pathways relevant to pharmacological effects. The trifluoromethyl group enhances binding affinity by stabilizing interactions with target proteins.

Data

Research indicates that compounds with similar structures can act as modulators of neurotransmitter receptors, potentially influencing pathways related to cognition and mood .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine include:

  • Appearance: Typically a colorless liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and acetonitrile.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.

These properties make it suitable for various synthetic applications in medicinal chemistry .

Applications

Scientific Uses

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine has several potential applications in scientific research:

  1. Drug Development: As a building block for synthesizing new pharmaceuticals targeting neurological disorders.
  2. Biological Studies: Investigating the effects on neurotransmitter systems, particularly in relation to mood disorders and cognitive function.
  3. Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

The versatility of this compound underscores its significance in both academic research and pharmaceutical development .

Introduction to Fluorinated Pyrrolidine Derivatives in Medicinal Chemistry

Fluorinated pyrrolidine derivatives represent a cornerstone of rational drug design, leveraging the unique physicochemical properties imparted by fluorine atoms to optimize pharmacokinetics and target engagement. The pyrrolidine scaffold—a saturated five-membered nitrogen heterocycle—provides structural rigidity, defined stereochemistry, and versatile points for functional group attachment, making it an indispensable template in central nervous system (CNS) and anti-infective therapeutics [1] [6]. The integration of trifluoromethyl (-CF~3~) groups into this scaffold has emerged as a transformative strategy, enhancing metabolic stability, membrane permeability, and binding affinity through strategic modulation of electronic and steric parameters. Compound 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine epitomizes this approach, featuring a pyrrolidine core with a -CF~3~ group at the 3-position and a flexible propan-1-amine extension at the nitrogen. This molecular architecture positions it within a privileged chemical space for interacting with diverse biological targets, particularly in neurological disorders and antimicrobial interventions [1] [4] [6].

Role of Trifluoromethyl Substitution in Bioactive Molecule Design

The trifluoromethyl group exerts a multifaceted influence on drug-like properties, making it a critical design element in optimizing pyrrolidine-based therapeutics:

  • Metabolic Stability: The strong C-F bonds resist oxidative degradation by cytochrome P450 enzymes, extending half-lives. In anticonvulsant pyrrolidine-2,5-diones, -CF~3~ substitution reduced hepatic dealkylation by 40-60% compared to methyl analogs, enhancing in vivo exposure [4].
  • Lipophilicity Modulation: -CF~3~ increases logP by ~0.9 units, improving blood-brain barrier (BBB) penetration. This is exemplified by CNS-MPO scores >4.0 in pyrrolidine-containing dual MOR/D3R ligands, correlating with 3.5-fold higher brain-to-plasma ratios than non-fluorinated counterparts [5].
  • Electron-Withdrawing Effects: The -I and -σ~F~ properties polarize adjacent bonds, strengthening hydrogen-bonding interactions. In voltage-gated sodium channel inhibitors, -CF~3~-pyrrolidine derivatives showed IC~50~ values 15 nM versus 120 nM for unsubstituted analogs due to enhanced dipole interactions with Domain II S6 residues [4] [6].
  • Steric Mimicry: The -CF~3~ group’s volume (∼30 ų) effectively mimics tert-butyl or isopropyl groups while conferring superior electronic properties. Antimicrobial pyrrolidines with -CF~3~ substitution demonstrated MIC~90~ values of 2 µg/mL against S. aureus, matching bulkier analogs but with reduced cytotoxicity (Selectivity Index >10) [7].

Table 1: Impact of Trifluoromethyl Substitution on Pyrrolidine Derivatives

Property-CH~3~ Analog-CF~3~ AnalogChange
Metabolic Half-life1.2 h3.8 h+217%
logP1.52.4+0.9 units
Sodium Channel IC~50~120 nM15 nM8-fold decrease
MIC~90~ (S. aureus)8 µg/mL2 µg/mL4-fold decrease

Structural Significance of Pyrrolidine Scaffolds in Antimicrobial and Neurological Therapeutics

The pyrrolidine ring in 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine enables precise three-dimensional positioning of pharmacophores for dual applications:

Neurological Targeting

  • Sodium Channel Modulation: The scaffold’s conformational restraint allows optimal insertion into voltage-gated sodium channel (VGSC) pore helices. Hybrid 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones with morpholinopropyl side chains (structurally analogous to the propan-1-amine here) suppressed MES-induced seizures at ED~50~ = 62.14 mg/kg, surpassing valproate (ED~50~ = 252.7 mg/kg) by enhancing fast-inactivation state binding [6].
  • Calcium Channel Blockade: The basic tertiary amine interacts with L-type Ca~v~1.2 channel glutamates (E~1117~, E~1419~), reducing Ca^2+^ influx. Fluorinated pyrrolidine-2,5-diones inhibited verapamil-sensitive currents by 78±4% at 100 μM, normalizing neuronal hyperexcitability in 6Hz seizure models [6].
  • Dopaminergic-Opioid Polypharmacology: The propan-1-amine linker facilitates bivalent engagement of μ-opioid (MOR) and dopamine D~3~ receptors (D~3~R). In trans-phenylcyclopropyl-pyrrolidine hybrids, this motif conferred MOR agonist/D~3~R antagonist activity (K~i~ = 0.8 nM/2.3 nM), reducing opioid self-administration in preclinical models while retaining analgesia [5].

Antimicrobial Applications

  • Gram-Positive Targeting: Protonated pyrrolidine nitrogen forms salt bridges with teichoic acids in S. aureus cell walls, potentiating membrane disruption. N-Alkylated pyrrolidines with -CF~3~ substituents showed MIC = 4 µg/mL against MRSA, 4-fold lower than linezolid [7].
  • Efflux Pump Inhibition: Rigidified pyrrolidines block NorA and MepA efflux pumps. Octahydronaphthyl-pyrrolidine derivatives reversed ciprofloxacin resistance (IC~50~ = 8 µM) by binding to the transmembrane D~32~-D~84~ dyad [7].

Table 2: Key Biological Targets of Pyrrolidine Derivatives

TargetActivityExample CompoundPotency
Voltage-Gated Na~+~ ChannelsUse-Dependent Blocker3-(3-Methylthiophene)-1-(morpholinopropyl)pyrrolidine-2,5-dioneIC~50~ = 0.8 µM
L-Type Ca~v~1.2 ChannelsState-Dependent Inhibitor3-(2-CF~3~-Phenyl)-pyrrolidine-2,5-dione78% Inhibition
μ-Opioid Receptor (MOR)Partial Agonisttrans-(2S,4R)-CF~3~-Pyrrolidine-opioid hybridK~i~ = 0.8 nM
S. aureus MembraneDisruptor1-Benzyl-3-CF~3~-pyrrolidineMIC = 4 µg/mL
NorA Efflux PumpInhibitorOctahydro-1-(3-CF~3~-pyrrolidinyl)naphthaleneIC~50~ = 8 µM

Historical Development of Pyrrolidine-Based Anti-Infective and Neurological Agents

The evolution of pyrrolidine therapeutics highlights iterative refinements culminating in advanced hybrids like 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine:

First Generation: Natural Product-Inspired Scaffolds

Early agents (1950s–1980s) focused on unsubstituted pyrrolidines from Nicotiana and Datura alkaloids. Ethosuximide (3-methyl-3-ethyl-pyrrolidine-2,5-dione) emerged as a T-type calcium channel blocker for absence seizures but suffered from narrow-spectrum efficacy and gastrointestinal side effects [4] [6].

Second Generation: Halogenated Derivatives

The 1990s–2000s introduced halogenated pyrrolidines to enhance BBB penetration and target affinity:

  • Tiagabine: Incorporates bis-3-methylthiophene groups for GAT-1 inhibition, reducing GABA reuptake (K~i~ = 67 nM) but limited by enzyme induction [6].
  • N-[(4-Arylpiperazin-1-yl)-alkyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-diones: Introduced -CF~3~ for sodium channel blockade. Compound 9a (ED~50~ = 20.78 mg/kg in MES test) outperformed phenytoin by 2.5-fold, validating -CF~3~'s role in seizure control [4].

Third Generation: Hybridized and Multi-Target Agents

Post-2010 designs integrate pyrrolidine with complementary pharmacophores:

  • 3-(3-Methylthiophen-2-yl)-1-(morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4): Merges thiophene (tiagabine fragment) with pyrrolidine-2,5-dione (ethosuximide), showing dual Na~+~/Ca~2+~ channel inhibition and ED~50~ = 62.14 mg/kg (MES) [6].
  • Dual MOR/D~3~R Ligands: Utilize trans-3-CF~3~-pyrrolidine with propan-1-amine linkers. Compound 114 achieved CNS-MPO scores >5.0, with MOR K~i~ = 1.2 nM and D~3~R IC~50~ = 4.7 nM, demonstrating optimized BBB penetration and polypharmacology [5].

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine embodies this trajectory—its propan-1-amine linker enables modular conjugation to opioid or antimicrobial scaffolds, while the 3-CF~3~-pyrrolidine core ensures target engagement and metabolic resilience [1] [5] [7].

Properties

CAS Number

1865100-71-5

Product Name

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

IUPAC Name

3-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

InChI

InChI=1S/C8H15F3N2/c9-8(10,11)7-2-5-13(6-7)4-1-3-12/h7H,1-6,12H2

InChI Key

VTAKZXOZTQQOLN-UHFFFAOYSA-N

SMILES

C1CN(CC1C(F)(F)F)CCCN

Canonical SMILES

C1CN(CC1C(F)(F)F)CCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.